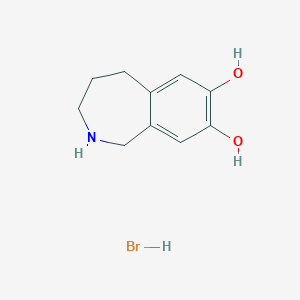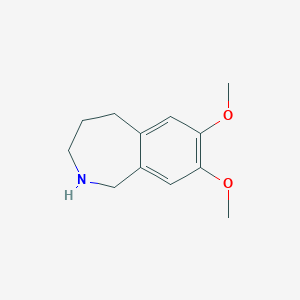![molecular formula C9H12N2O2 B017177 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one CAS No. 106867-70-3](/img/structure/B17177.png)
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one, also known as THIP, is a psychoactive drug that belongs to the class of GABA receptor agonists. It was first synthesized in 1963 by Danish pharmacologist Povl Krogsgaard-Larsen. THIP has been widely used in scientific research to study the mechanisms of GABAergic neurotransmission and its role in various physiological and pathological conditions.
作用機序
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one acts as a selective agonist of GABA receptor subtype A (GABA-A), which is the major inhibitory neurotransmitter in the central nervous system. It binds to a specific site on the receptor complex, leading to the opening of chloride ion channels and hyperpolarization of the neuron. This results in the suppression of neuronal activity and the reduction of anxiety, seizures, and other symptoms associated with GABAergic dysfunction.
生化学的および生理学的効果
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has been shown to have a range of biochemical and physiological effects, depending on the dose and duration of administration. It has been shown to enhance the activity of GABAergic neurons in the brain, leading to sedation, muscle relaxation, and anxiolysis. 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has also been shown to reduce the activity of glutamatergic neurons, which are responsible for excitatory neurotransmission and can lead to seizures and other neurological disorders.
実験室実験の利点と制限
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has several advantages for use in laboratory experiments. It is a highly selective agonist of GABA-A receptors, which allows for the specific modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one is also relatively stable and easy to synthesize, making it a cost-effective tool for research. However, 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has some limitations, such as its short half-life and potential for tolerance and dependence with chronic use.
将来の方向性
There are several future directions for research on 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one and its role in GABAergic neurotransmission. One area of interest is the development of novel 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one analogs with improved pharmacokinetic properties and selectivity for specific GABA-A receptor subtypes. Another area of interest is the use of 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one in combination with other drugs, such as benzodiazepines and antipsychotics, to enhance their therapeutic effects. Additionally, further research is needed to elucidate the mechanisms of action of 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one and its potential therapeutic applications in various neurological and psychiatric disorders.
合成法
The synthesis of 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one involves the reaction of 3-chloro-2-methylpropene with 3-aminopyrazine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with sodium borohydride and acetic acid to yield 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one in high yield and purity.
科学的研究の応用
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has been extensively used in scientific research to study the role of GABAergic neurotransmission in various physiological and pathological conditions. It has been shown to enhance the inhibitory effects of GABA on neuronal activity, leading to sedative, anxiolytic, and anticonvulsant effects. 4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one has also been used to study the mechanisms of action of other psychoactive drugs, such as benzodiazepines, barbiturates, and ethanol.
特性
CAS番号 |
106867-70-3 |
|---|---|
製品名 |
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one |
分子式 |
C9H12N2O2 |
分子量 |
180.2 g/mol |
IUPAC名 |
4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one |
InChI |
InChI=1S/C9H12N2O2/c12-9-6-10-7-4-2-1-3-5-8(7)11(9)13/h6,13H,1-5H2 |
InChIキー |
GIODJODNWPSIDB-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)N(C(=O)C=N2)O |
正規SMILES |
C1CCC2=C(CC1)N(C(=O)C=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)
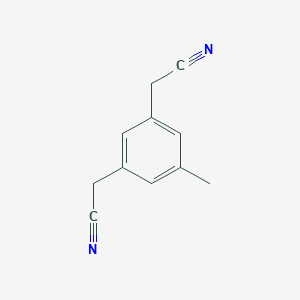

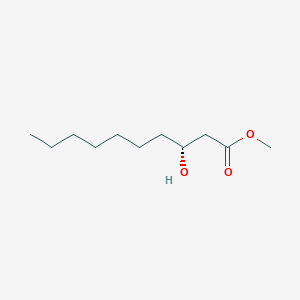
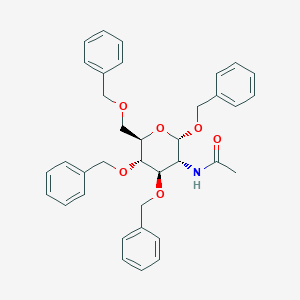
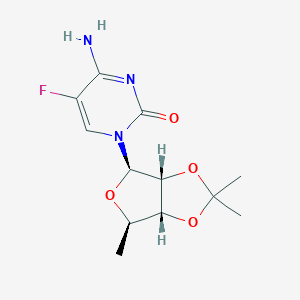
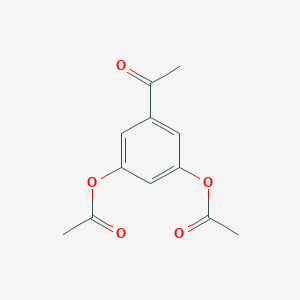
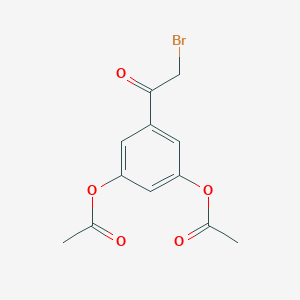
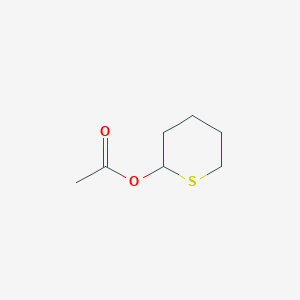
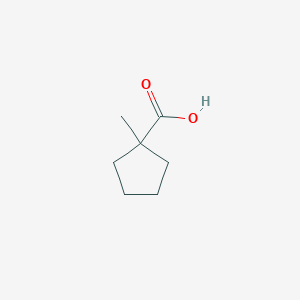
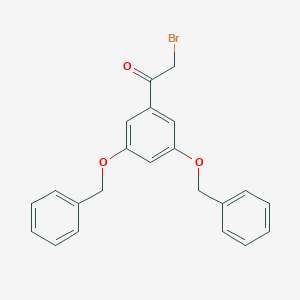
![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)
